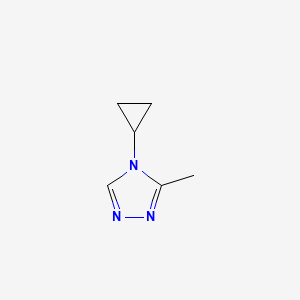
Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate
Vue d'ensemble
Description
“Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate” is an N-BOC protected 4-bromoaniline . It serves as an ideal substrate for Suzuki coupling reactions . It has a molecular formula of CHBrNO and an average mass of 286.165 Da .
Synthesis Analysis
The compound can be synthesized through palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl (Het) halides .
Molecular Structure Analysis
The compound has a molecular formula of CHBrNO . Its structure can be viewed using Java or Javascript .
Chemical Reactions Analysis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.14 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 .
Applications De Recherche Scientifique
Organic Photovoltaic Materials
Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate: is a compound of interest in the development of organic photovoltaic materials (OPVs). OPVs are a promising technology for converting solar energy into electricity using organic compounds. The compound can serve as a donor building block in the synthesis of small molecules for OPVs. These molecules have evolved to include complex structures with multiple donor and acceptor fragments, enhancing their efficiency .
Organic Light Emitting Diodes (OLEDs)
In the field of OLEDs, this compound can be utilized to create electron-rich donor fragments . These fragments are crucial for broadening the absorption spectra of the OLED materials, which is essential for producing high-quality display and lighting technologies .
Organic Field-Effect Transistors (OFETs)
For OFETs, Tert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate can be used to synthesize new donor blocks. These blocks can be combined with various acceptors and bridges to create materials with improved charge transport properties, which are vital for the performance of OFETs .
Organic Sensitizers
This compound is desirable for the synthesis of organic sensitizers. Organic sensitizers are used in dye-sensitized solar cells (DSSCs), which are a type of solar cell that uses organic dyes to capture light and generate electricity. The compound’s structure allows for the attachment of energy delocalizing chromophores, which prolongs the excited state lifetime and facilitates electron injection .
Suzuki Cross-Coupling Reactions
The compound is also significant in the context of Suzuki cross-coupling reactions. These reactions are a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bondsTert-butyl ((4-(4-bromophenyl)-1H-imidazol-2-YL)methyl)carbamate can be used as a precursor in these reactions to create various biologically active molecules .
Synthesis of Biologically Active Compounds
Lastly, the compound has potential applications in the synthesis of biologically active natural products. It can serve as a precursor to various natural products, which are of great interest in pharmaceutical research and development .
Safety and Hazards
The compound is a skin irritant and can cause serious eye irritation . It’s recommended to wear protective gloves and eye protection when handling the compound . If it comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .
Mécanisme D'action
Mode of Action
It is known that the compound contains a bromophenyl group, which may interact with various biological targets . The exact nature of these interactions and the resulting changes are currently unknown and require further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets . .
Propriétés
IUPAC Name |
tert-butyl N-[[5-(4-bromophenyl)-1H-imidazol-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-9-13-17-8-12(19-13)10-4-6-11(16)7-5-10/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZDQQNTCBVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



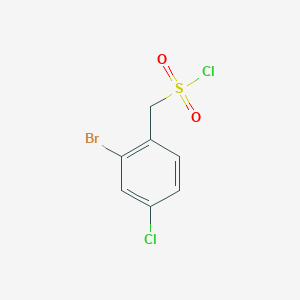
![1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1375722.png)
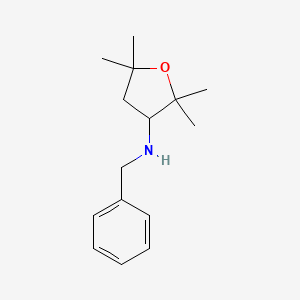

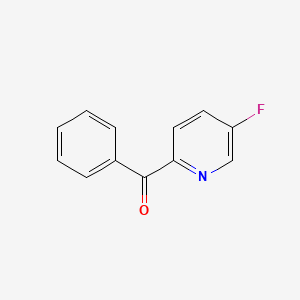
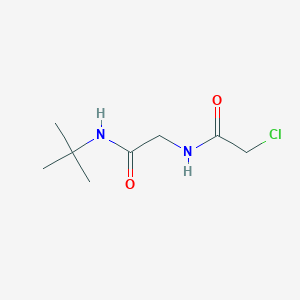
![Methyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1375730.png)
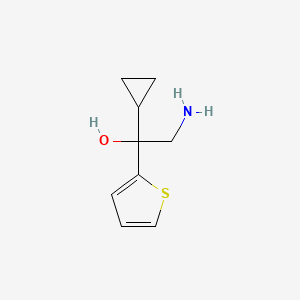
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}butanoic acid](/img/structure/B1375734.png)
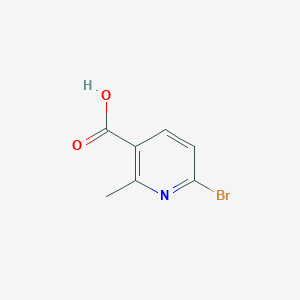

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)
